2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
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Overview
Description
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, and water is azeotropically removed to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes several types of reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a catalytic amount of acid.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids such as HCl or acetic acid in aqueous or organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Suzuki–Miyaura Coupling: Biaryl or substituted alkene products.
Protodeboronation: The corresponding hydrocarbon.
Hydrolysis: The corresponding boronic acid.
Scientific Research Applications
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- Isopropenylboronic Acid Pinacol Ester
- 3-Pyridineboronic Acid Pinacol Ester
Uniqueness
2-Methoxy-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic esters. Its methoxy and pyrrolidinyl groups enhance its solubility and compatibility with various reaction conditions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C17H24BNO4 |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
1-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)13-9-8-12(11-14(13)21-5)19-10-6-7-15(19)20/h8-9,11H,6-7,10H2,1-5H3 |
InChI Key |
VOPZOOWTHFAZME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3CCCC3=O)OC |
Origin of Product |
United States |
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